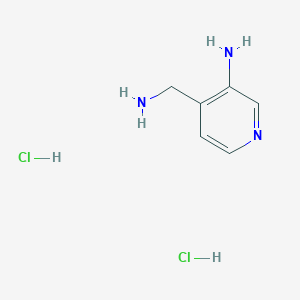

4-(aminomethyl)pyridin-3-amine Dihydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)pyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c7-3-5-1-2-9-4-6(5)8;;/h1-2,4H,3,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREWBDQQRCHSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464350 | |

| Record name | 4-(aminomethyl)pyridin-3-amine Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847666-49-3 | |

| Record name | 4-(aminomethyl)pyridin-3-amine Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(aminomethyl)pyridin-3-amine Dihydrochloride: A Key Building Block in Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth overview of 4-(aminomethyl)pyridin-3-amine dihydrochloride (CAS No: 847666-49-3), a pivotal heterocyclic building block in medicinal chemistry.[1] This document elucidates its chemical properties, provides a detailed, logically derived protocol for its synthesis and characterization, and explores its significant role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. As a Senior Application Scientist, this guide is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile compound in their drug discovery programs.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The pyridine ring is a cornerstone motif in pharmaceutical sciences, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other aromatic systems. The introduction of amino and aminomethyl functionalities, as seen in 4-(aminomethyl)pyridin-3-amine, creates a scaffold with multiple reactive handles and precise three-dimensional vectoral chemistry. These groups are instrumental in forging interactions with biological targets, making this class of compounds particularly valuable for designing molecules that fit into the active sites of enzymes like kinases. This guide focuses on the dihydrochloride salt, which offers enhanced stability and solubility, facilitating its use in various synthetic and screening applications.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its application. The key characteristics of 4-(aminomethyl)pyridin-3-amine and its dihydrochloride salt are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-(aminomethyl)pyridin-3-amine;dihydrochloride | [1] |

| CAS Number | 847666-49-3 | [1] |

| Molecular Formula | C₆H₁₁Cl₂N₃ | [1] |

| Molecular Weight | 196.07 g/mol | [1] |

| Parent Compound CAS | 144288-49-3 (free base) | [2] |

| Parent Compound MW | 123.16 g/mol | [2] |

| Parent Boiling Point | 334.2 °C at 760 mmHg (Predicted) | [3] |

| Parent Density | 1.173 g/cm³ (Predicted) | [3] |

Synthesis and Purification Protocol

Causality of the Synthetic Strategy:

The chosen strategy hinges on the selective reduction of a nitrile group in the presence of an aromatic amino group. This is a common and effective transformation in organic synthesis.

-

Starting Material Selection : 3-Amino-4-cyanopyridine is an ideal precursor. The cyano group at the 4-position is readily accessible to reduction, and the amino group at the 3-position directs the key functionalities to the desired locations on the pyridine ring.

-

Reduction Method : Catalytic hydrogenation is the method of choice for nitrile reduction due to its high efficiency and clean reaction profile. Raney Nickel is a well-established and cost-effective catalyst for this transformation. The use of ammonia in the reaction medium is crucial to suppress the formation of secondary amine byproducts, thereby maximizing the yield of the desired primary amine.

-

Salt Formation : The conversion of the final free base to its dihydrochloride salt is a standard procedure to enhance the compound's stability, crystallinity, and solubility in polar solvents, which is highly advantageous for subsequent applications in aqueous media for biological screening or as a reactant in further chemical synthesis.

Step-by-Step Experimental Protocol:

PART A: Synthesis of 4-(aminomethyl)pyridin-3-amine (Free Base)

-

Reactor Setup : To a high-pressure hydrogenation vessel, add 3-amino-4-cyanopyridine (1 equivalent).

-

Catalyst and Solvent Addition : Under an inert atmosphere (e.g., argon or nitrogen), add Raney Nickel (5-10% by weight) and a suitable solvent such as methanol saturated with ammonia. The use of an ammonia-saturated solvent is critical to minimize the formation of secondary amine impurities.

-

Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to a moderate temperature (e.g., 40-60 °C).

-

Reaction Monitoring : Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

-

Isolation : Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)pyridin-3-amine as an oil or solid.

PART B: Preparation of this compound

-

Dissolution : Dissolve the crude free base from Part A in a suitable anhydrous solvent, such as methanol or isopropanol.

-

Acidification : Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) with stirring.

-

Precipitation and Isolation : The dihydrochloride salt will precipitate out of the solution. Continue stirring in the cold for a period to ensure complete precipitation. Collect the solid product by filtration.

-

Purification : Wash the filter cake with a cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities.

-

Drying : Dry the final product under vacuum to obtain this compound as a stable, crystalline solid.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Analytical Data

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the aminomethyl (-CH₂-) protons, and the amine (-NH₂) protons. In the dihydrochloride salt, the amine protons will be shifted downfield and may be broad. |

| ¹³C NMR | Peaks for the five distinct carbon atoms of the pyridine ring and the one carbon of the aminomethyl group. |

| Mass Spec (ESI+) | For the free base: [M+H]⁺ at m/z ≈ 124.09. |

| FT-IR | Characteristic peaks for N-H stretching of the amino groups, C-H stretching of the aromatic ring and methylene group, and C=N and C=C stretching of the pyridine ring. |

| Purity (HPLC) | >95% (typical for research-grade chemicals). |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors. The vicinal amino and aminomethyl groups provide a unique geometric arrangement for interaction with the hinge region of kinase active sites.

Role as a Kinase Inhibitor Scaffold:

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The aminopyridine core can act as a scaffold that presents key pharmacophoric features to the ATP-binding site of kinases.

The 3-amino group can act as a hydrogen bond donor to the hinge region of the kinase, a critical interaction for potent inhibition. The 4-aminomethyl group can be further functionalized to introduce moieties that occupy adjacent pockets, thereby enhancing potency and selectivity for the target kinase.

Precursor for Bioactive Molecules:

This compound is a precursor for a wide range of more complex molecules. For instance, derivatives of aminomethyl-pyridines have been investigated as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.[4]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place. The dihydrochloride salt is generally more stable than the free base.

-

First Aid :

-

In case of skin contact : Wash off with soap and plenty of water.

-

In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled : Move the person into fresh air.

-

If swallowed : Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention.

-

Conclusion

This compound is a strategically important building block for drug discovery and development. Its unique substitution pattern offers multiple avenues for synthetic elaboration and provides a valuable scaffold for interacting with key biological targets. This guide has provided a comprehensive overview of its properties, a detailed proposed synthesis, and an exploration of its applications, equipping researchers with the foundational knowledge to effectively utilize this compound in their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. An improved process for producing aminopyridines. WO 2012/095691 A1.

-

PubChem. 4-(aminomethyl)pyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Process for producing aminomethylpyridine having a chlorine atom at α-. US5300650A.

- Google Patents. 4-aminopyridine preparation method. CN1807415A.

-

PubChem. 4-(Aminomethyl)pyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Preparation method of 3-amino-4-methylpyridine. CN104356057A.

- Google Patents. Preparation process of 3 amino-4 methyl pyridine. CN100999491A.

-

Kaczanowska, K., Wiesmüller, K. H., & Schaffner, A. P. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS medicinal chemistry letters, 1(9), 530–535. Available from: [Link]

Sources

Introduction: The Pyridine Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to 4-(aminomethyl)pyridin-3-amine Dihydrochloride for Drug Discovery Professionals

The pyridine ring is one of the most prolific heterocyclic scaffolds in drug discovery, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an invaluable component in the medicinal chemist's toolkit.[3] The strategic functionalization of the pyridine core allows for the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacological profile, including target affinity and selectivity.

This guide provides a comprehensive technical overview of This compound , a versatile and highly functionalized building block. As a Senior Application Scientist, the aim here is not merely to present data, but to provide a causal understanding of why this specific molecule is a powerful tool for researchers, scientists, and drug development professionals. We will delve into its properties, synthetic utility, and strategic applications, offering field-proven insights to accelerate the discovery of novel therapeutics.

Section 1: Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of a building block is the first step toward its intelligent application. This compound is a diamino-substituted pyridine offered as a stable salt, enhancing its shelf-life and solubility in polar solvents, a critical consideration for reaction setup and biological screening.

The arrangement of the substituents is key to its utility. The 3-amino group and the 4-aminomethyl group offer two distinct points for chemical modification with differing reactivity profiles. The dihydrochloride form ensures that the basic nitrogen atoms are protonated, rendering the compound a crystalline solid that is generally easier to handle and weigh than its free-base counterpart, which is likely to be a liquid or low-melting solid.[4]

Key Properties Summary

| Property | Value | Source |

| IUPAC Name | 4-(aminomethyl)pyridin-3-amine;dihydrochloride | PubChem CID: 11389965[5] |

| Molecular Formula | C₆H₁₁Cl₂N₃ | PubChem CID: 11389965[5] |

| Molecular Weight | 196.08 g/mol | Calculated |

| CAS Number | 847666-49-3 | PubChem CID: 11389965[5] |

| SMILES | C1=CN=CC(=C1CN)N.Cl.Cl | PubChem CID: 11389965[5] |

| Free Base MW | 123.16 g/mol | PubChem CID: 11366979[6] |

| Free Base XLogP3-AA | -0.4 | PubChem CID: 11366979[6] |

| Free Base H-Bond Donors | 2 | PubChem CID: 11366979[6] |

| Free Base H-Bond Acceptors | 3 | PubChem CID: 11366979[6] |

Note: Molecular weight of the dihydrochloride is calculated based on the formula. Properties such as XLogP3-AA and H-bond counts are for the corresponding free base.

Structural and Reactivity Insights

The molecule possesses three nitrogen atoms, each with distinct chemical character:

-

Pyridine Ring Nitrogen: The most basic nitrogen, which will be protonated in the dihydrochloride salt. It acts as a hydrogen bond acceptor and influences the electronic distribution of the ring, making the C2 and C6 positions susceptible to nucleophilic attack under certain conditions.

-

3-Amino Group (Aniline-type): An aromatic amine. Its nucleophilicity is tempered by the electron-withdrawing nature of the pyridine ring. It is an excellent handle for reactions like acylation, sulfonylation, and diazotization.

-

4-Aminomethyl Group (Benzylamine-type): A primary alkylamine. This group is more basic and a stronger nucleophile than the 3-amino group, allowing for selective functionalization under controlled conditions. It is ideal for reductive amination and amide bond formation.

This differential reactivity is a powerful feature, enabling sequential, site-selective modifications to build molecular complexity.

Section 2: Synthetic Pathways and Strategic Application

A plausible approach begins with a commercially available 4-methyl-3-nitropyridine. This starting point is strategic because the methyl and nitro groups provide the latent functionality required to install the two amine groups in the correct positions.

Conceptual Synthetic Workflow

Caption: Proposed synthetic route to the target compound.

Rationale for Experimental Choices:

-

Step 1 (Radical Bromination): The benzylic position of the 4-methyl group is selectively activated for free-radical halogenation using N-Bromosuccinimide (NBS) and a radical initiator like AIBN. This is a standard and reliable method for introducing a reactive handle without affecting the pyridine ring itself.

-

Step 2 (Nucleophilic Substitution): The resulting bromomethyl group is an excellent electrophile. Substitution with sodium azide (NaN₃) is a highly efficient method to introduce a nitrogen atom. The azide serves as a protected form of the amine, which is robust and unreactive in the subsequent reduction step.

-

Step 3 (Concurrent Reduction): The true efficiency of this route lies in this step. Both the nitro group and the azide can be reduced simultaneously to primary amines in a single pot. Catalytic hydrogenation (H₂, Pd/C) is a clean and effective method. Alternatively, metal-based reductions like tin(II) chloride (SnCl₂) in HCl can also achieve this transformation.[7] This concurrent reduction is a key element of an economical and scalable synthesis.

-

Step 4 (Salt Formation): The final free base is dissolved in a suitable organic solvent (like isopropanol or ether), and a solution of hydrochloric acid is added to precipitate the stable, solid dihydrochloride salt, which can then be easily isolated by filtration.

Section 3: A Privileged Building Block for Drug Discovery

The value of this compound lies in its capacity to serve as a versatile scaffold for generating libraries of diverse small molecules. The pyridine core is a proven pharmacophore, and the two amine handles allow for the exploration of chemical space in two different vectors.[1]

The "Privileged Scaffold" Application Workflow

This building block is ideally suited for diversity-oriented synthesis. A library of drug-like molecules can be rapidly assembled by reacting the diamine with a collection of diverse building blocks, such as carboxylic acids (to form amides) or aldehydes/ketones (to form imines, subsequently reduced to secondary amines).

Caption: Diversification of the core scaffold.

This strategy is central to modern hit-to-lead campaigns. For instance, pyridine-based structures have been successfully developed as anti-tubercular agents and modulators of critical CNS targets like the mGlu4 receptor.[8][9] The ability to rapidly generate analogs using this scaffold allows for the systematic exploration of structure-activity relationships (SAR).

Exemplary Protocol: Parallel Amide Synthesis

This protocol outlines a self-validating system for generating a small library of amides, a common workflow in early-stage drug discovery.

Objective: To synthesize a 96-well plate of di-acylated analogs for primary screening.

Methodology:

-

Stock Solution Preparation: Prepare a 0.2 M solution of this compound and 0.4 M of a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) in anhydrous Dimethylformamide (DMF). The base is crucial to neutralize the HCl salt and deprotonate the amines for reaction.

-

Reagent Plating: In a 96-well reaction block, dispense 100 µL of 0.22 M solutions of 96 different carboxylic acids in DMF (1.1 equivalents per amine group).

-

Activation: Add 100 µL of a 0.22 M solution of a peptide coupling reagent (e.g., HATU) in DMF to each well. Allow the activation to proceed for 15 minutes at room temperature. The use of a high-fidelity coupling reagent like HATU ensures rapid and clean amide bond formation, minimizing side reactions.

-

Scaffold Addition: Add 100 µL of the scaffold/base stock solution to each well.

-

Reaction: Seal the reaction block and agitate at room temperature for 12-18 hours.

-

Workup & Analysis:

-

Quench the reaction by adding 100 µL of water.

-

Analyze a small aliquot from each well via LC-MS to confirm the formation of the desired di-acylated product and assess purity. The expected mass will be (MW of free base) + 2(MW of R-CO) - 218.02. This built-in analysis step validates the success of each individual reaction.

-

-

Purification: If required, purify the compounds using mass-directed preparative HPLC.

Section 4: Safety, Handling, and Storage Protocols

As with many highly reactive amine-containing compounds, proper handling of this compound is paramount for researcher safety. The safety data for closely related compounds like 3-amino-4-methylpyridine and 4-(aminomethyl)pyridine indicate significant hazards.[10][11]

Hazard Identification Summary

| Hazard Class (Inferred) | GHS Classification | Precautionary Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed.[6][11] |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage.[6][10] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[11] |

| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation.[6][10] |

Note: Classifications are inferred from safety data sheets of structurally similar compounds.

Standard Operating Procedure for Safe Handling

1. Personal Protective Equipment (PPE):

-

Eyes/Face: Wear chemical safety goggles and a face shield.

-

Skin: Wear a flame-retardant lab coat and chemically resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for extended handling).

-

Respiratory: All handling of the solid and its solutions must be performed inside a certified chemical fume hood.[10]

2. Handling and Dispensing:

-

Designate a specific area within the fume hood for weighing and dispensing this compound.

-

Use anti-static tools and weighing paper.

-

Avoid creating dust. If transferring powder, do so slowly and carefully.

-

Solutions should be prepared by adding the solid to the solvent slowly. The dissolution may be exothermic.

-

Ensure all containers are clearly labeled.

3. Storage:

-

Store the compound in a tightly sealed container.[12]

-

Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[10]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids (beyond its salt form).[10]

-

Some related aminopyridines are air-sensitive; while the hydrochloride salt is more stable, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice for long-term integrity.[13]

4. Spill & Emergency Response:

-

Minor Spill: For a small dry spill, carefully sweep up the material (avoiding dust) and place it in a sealed container for chemical waste. Clean the area with a wet paper towel (wearing appropriate PPE).

-

Major Spill: Evacuate the area and contact institutional emergency response.

-

Exposure:

-

Skin: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11]

-

Eyes: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its dual amine functionality, anchored to the privileged pyridine scaffold, provides a robust platform for the rapid generation of diverse chemical libraries. The differential reactivity of its nucleophilic centers allows for controlled, site-selective modifications, enabling sophisticated molecular design. By understanding its physicochemical properties, synthetic accessibility, and safe handling protocols, research organizations can effectively leverage this building block to navigate the complex path of hit-to-lead optimization and ultimately deliver novel therapeutic candidates.

References

-

4-Aminopyridine hydrochloride | C5H7ClN2 | CID 164772 . PubChem. [Link]

-

4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate | C13H21N3 | CID 11333471 . PubChem. [Link]

-

4-(Aminomethyl)pyridin-3-amine | C6H9N3 | CID 11366979 . PubChem. [Link]

-

This compound | C6H11Cl2N3 | CID 11389965 . PubChem. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . National Center for Biotechnology Information (PMC). [Link]

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold . ResearchGate. [Link]

- Preparation process of 3 amino-4 methyl pyridine.

-

Design, Synthesis and in Silico Study of Pyridine Based 1,3,4-oxadiazole Embedded Hydrazinecarbothioamide Derivatives as Potent Anti-Tubercular Agent . PubMed. [Link]

-

The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid . Royal Society of Chemistry Publishing. [Link]

-

Synthesis of 3‐aminomethyl pyridine . ResearchGate. [Link]

-

Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) . PubMed. [Link]

- Novel synthesis of substituted 4-amino-pyrimidines.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Aminomethyl)pyridine 98 3731-53-1 [sigmaaldrich.com]

- 5. This compound | C6H11Cl2N3 | CID 11389965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Aminomethyl)pyridin-3-amine | C6H9N3 | CID 11366979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 8. Design, synthesis and in silico study of pyridine based 1,3,4-oxadiazole embedded hydrazinecarbothioamide derivatives as potent anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. 3-(Aminomethyl)pyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

4-(aminomethyl)pyridin-3-amine Dihydrochloride chemical properties.

An In-depth Technical Guide to the Chemical Properties of 4-(aminomethyl)pyridin-3-amine Dihydrochloride

Introduction and Strategic Importance

This compound (CAS No: 847666-49-3) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis sectors.[1] As a derivative of pyridine, a core scaffold in numerous bioactive molecules, this compound offers a unique arrangement of two primary amine groups with distinct chemical environments.[2] The presence of a benzylic amine at the 4-position and an aromatic amine at the 3-position provides differential reactivity, making it a versatile and strategic building block for creating complex molecular architectures.[3]

This guide, prepared for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthetic considerations, and safe handling of this compound. The insights herein are designed to accelerate research and development by providing a foundational understanding of this valuable chemical entity.

Physicochemical and Structural Properties

The dihydrochloride salt form of 4-(aminomethyl)pyridin-3-amine enhances its stability and solubility in polar protic solvents, which is a critical consideration for its use in aqueous reaction media or for formulation studies. While some physical properties like a definitive melting point are not widely published, its fundamental characteristics can be summarized from available data.

Core Data Summary

| Property | Value | Source |

| IUPAC Name | 4-(aminomethyl)pyridin-3-amine;dihydrochloride | [1] |

| Synonyms | 3-amino-4-aminomethylpyridine dihydrochloride | [1] |

| CAS Number | 847666-49-3 | [1] |

| Parent CAS | 144288-49-3 (Free Base) | [4][5] |

| Molecular Formula | C₆H₁₁Cl₂N₃ | [1] |

| Molecular Weight | 196.07 g/mol | [1] |

| Exact Mass | 195.0330028 Da | [1] |

| Appearance | Off-white to yellow powder (inferred from related compounds) | [3] |

| Stability | Stable under normal storage conditions. | [6] |

Molecular Structure

The structure features a pyridine ring substituted with two primary amine functionalities, protonated by two equivalents of hydrochloric acid.

Caption: Structure of this compound.

Spectroscopic Profile (Predicted)

Experimental Protocol: Spectroscopic Characterization (Hypothetical)

-

Sample Preparation : For NMR, dissolve ~10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For IR, prepare a KBr pellet or use a thin film from a methanol solution.

-

¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. The expected chemical shifts are outlined in the table below.

-

Verification : To confirm N-H protons, perform a D₂O shake. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the N-H signals validates their assignment.[8]

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum.

-

Mass Spectrometry : Analyze a dilute solution via electrospray ionization (ESI) in positive ion mode to observe the parent ion of the free base.

-

Infrared Spectroscopy : Acquire the IR spectrum from 4000 to 400 cm⁻¹.

Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aromatic Protons (Pyridine Ring) | δ 7.5 - 8.8 ppm | Protons on the electron-deficient pyridine ring are deshielded and appear downfield. |

| Aminomethyl Protons (-CH₂ -NH₃⁺) | δ ~4.0 ppm | Adjacent to an electron-withdrawing ammonium group and the aromatic ring.[7] | |

| Amine Protons (-NH₂, -NH₃⁺) | δ 5.0 - 9.0 ppm (broad) | Highly variable, concentration-dependent, and subject to exchange. Will disappear upon D₂O shake.[8] | |

| ¹³C NMR | Aromatic Carbons | δ 120 - 155 ppm | Typical range for carbons in a heteroaromatic pyridine system. |

| Aminomethyl Carbon (-C H₂-NH₃⁺) | δ 40 - 50 ppm | Aliphatic carbon attached to a nitrogen atom.[8] | |

| IR | N-H Stretch (Amine & Ammonium) | 3300 - 3500 cm⁻¹ (primary amine), 2800-3200 cm⁻¹ (ammonium salt, broad) | Characteristic stretching vibrations for primary amines and ammonium salts.[8] |

| C-N Stretch | 1000 - 1350 cm⁻¹ | Stretching vibrations for both aliphatic and aromatic C-N bonds.[8] | |

| Aromatic C=C and C=N Stretch | 1400 - 1650 cm⁻¹ | Skeletal vibrations of the pyridine ring. | |

| MS (ESI+) | [M+H]⁺ (of free base) | m/z ≈ 124.08 | Corresponds to the protonated free base (C₆H₉N₃).[9] |

Chemical Reactivity and Synthetic Strategy

The utility of this compound stems from the differential reactivity of its two amine groups. The 3-amino group, being directly attached to the aromatic ring, is a weaker nucleophile due to the delocalization of its lone pair into the π-system. In contrast, the 4-(aminomethyl) group is a primary, benzylic-type amine, making it a stronger nucleophile and more akin to a typical alkylamine. This difference allows for selective functionalization under carefully controlled reaction conditions.

Plausible Synthetic Pathway

A common and effective strategy for synthesizing aminomethylpyridines involves the catalytic reduction of a corresponding cyanopyridine.[10] This approach is often high-yielding and avoids harsh reagents.

Caption: Plausible synthetic workflow for the target compound.

Causality Behind Experimental Choices:

-

Starting Material : 3-Amino-4-cyanopyridine is a logical precursor as the cyano group is readily reduced to an aminomethyl group.

-

Reduction Method : Catalytic hydrogenation is chosen for its efficiency and clean conversion. The use of ammonia during the reduction can be beneficial to prevent the formation of secondary amine side products.[10]

-

Final Step : Conversion to the dihydrochloride salt is achieved by treating the free base with two equivalents of hydrochloric acid. This step not only purifies the product via precipitation or crystallization but also significantly improves its handling and stability.

Applications in Drug Discovery and Development

The aminopyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in successful drug candidates.[2] this compound serves as a key building block for introducing this valuable pharmacophore.

-

Scaffold for Targeted Inhibitors : Its structure provides key hydrogen bond donors and acceptors that can interact with the active sites of enzymes. Derivatives of aminomethyl-pyridines have been successfully developed as potent inhibitors for targets like Dipeptidyl Peptidase IV (DPP-4), which is crucial in diabetes treatment.[11]

-

Versatility in Lead Optimization : The two distinct amine groups allow for the attachment of different pharmacophoric elements. For example, one amine could be used to enhance potency while the other is modified to improve pharmacokinetic properties like solubility or metabolic stability. This dual functionality is highly advantageous in the iterative process of drug design.

-

Bioisosteric Replacement : The aminopyridine core can act as a bioisostere for other aromatic systems, offering a way to modulate a compound's properties while maintaining its core binding interactions. Research into modulators for targets like the metabotropic glutamate receptor 4 (mGlu4) has explored related pyrazolopyridine scaffolds, highlighting the importance of nitrogen-containing heterocycles in neuroscience drug discovery.[12]

Caption: Role as a versatile scaffold in drug discovery.

Safety, Handling, and Storage

Given its chemical nature as a corrosive amine salt, proper handling procedures are mandatory to ensure laboratory safety. The parent free base is classified as harmful if swallowed and causes severe skin burns and eye damage.[4] The dihydrochloride salt should be treated with the same level of caution.

Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][13]

-

Ventilation : Handle the compound exclusively in a well-ventilated area or inside a chemical fume hood to avoid inhalation of dust or aerosols.[13][14]

-

Dispensing : When weighing or transferring the solid, avoid creating dust. Use appropriate tools and a contained weighing environment if possible.

-

Incompatibilities : Keep the compound away from strong oxidizing agents and strong acids (beyond what is used for its salt formation).[6][14]

-

Spill Response : In case of a spill, evacuate the area. Collect the spilled solid using an inert absorbent material and place it in a sealed container for proper disposal. Do not let the chemical enter drains.[13]

-

First Aid :

-

Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6][13]

-

Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][14]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][14]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Aminomethyl)pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(aminomethyl)pyridin-3-amine (C6H9N3). Retrieved from [Link]

- Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.

-

precisionFDA. (n.d.). 4-(AMINOMETHYL)PYRIDINE DIHYDROCHLORIDE. Retrieved from [Link]

-

PubMed Central. (n.d.). 4-Amino-3,5-dichloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. News. Retrieved from [Link]

- Google Patents. (n.d.). US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α-.

-

National Institutes of Health. (2010, October 5). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. Retrieved from [Link]

-

PubMed. (2016, September 21). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience. Retrieved from [Link]

-

PubMed. (2023, January 16). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Drug Development Research. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

- 1. This compound | C6H11Cl2N3 | CID 11389965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(Aminomethyl)pyridin-3-amine | C6H9N3 | CID 11366979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 4-Pyridinemethaneamine (3731-53-1) 1H NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. PubChemLite - 4-(aminomethyl)pyridin-3-amine (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 10. US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α- - Google Patents [patents.google.com]

- 11. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)pyridin-3-amine Dihydrochloride

Introduction

4-(Aminomethyl)pyridin-3-amine and its dihydrochloride salt are valuable heterocyclic building blocks in medicinal chemistry and drug development. The vicinal diamine arrangement on the pyridine core is a key pharmacophore that allows for the construction of fused heterocyclic systems, such as imidazo[4,5-c]pyridines. These scaffolds are of significant interest for developing novel therapeutic agents. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to 4-(aminomethyl)pyridin-3-amine dihydrochloride, designed for researchers and professionals in organic synthesis and pharmaceutical development. The chosen pathway emphasizes strategic efficiency, starting from a commercially available precursor and proceeding through a critical simultaneous reduction step.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic approach to the target molecule, 4-(aminomethyl)pyridin-3-amine, identifies 3-nitropyridine-4-carbonitrile as a key strategic intermediate. This precursor is ideal as both the nitro and nitrile functionalities can be converted to the desired primary amine groups in a single, efficient reduction step.

The forward synthesis, therefore, is designed as a three-step sequence:

-

Nucleophilic Aromatic Substitution: Introduction of a cyanide group at the C4 position of a suitable 3-nitropyridine precursor.

-

Simultaneous Catalytic Hydrogenation: Concurrent reduction of the C3 nitro group and the C4 nitrile group to their respective primary amines.

-

Salt Formation: Conversion of the resulting diamine free base to its stable dihydrochloride salt for ease of handling, purification, and storage.

This pathway was selected for its convergence and efficiency, minimizing the total number of synthetic operations and leveraging a powerful, single-step dual reduction as the key transformation.

Visualized Synthesis Workflow

The selected three-step synthesis pathway is outlined below.

Caption: Overview of the three-step synthesis pathway.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-Nitropyridine-4-carbonitrile

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position activates the C4 position of the pyridine ring, facilitating the displacement of the chloride by the cyanide anion.

Experimental Protocol:

-

To a stirred solution of 4-chloro-3-nitropyridine (1.0 eq) in dimethyl sulfoxide (DMSO, approx. 5 mL per gram of substrate), add sodium cyanide (NaCN, 1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water (approx. 20 mL per gram of substrate).

-

A yellow precipitate of 3-nitropyridine-4-carbonitrile will form. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with deionized water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 3-nitropyridine-4-carbonitrile as a yellow solid. The product is often of sufficient purity for the next step without further purification.

Step 2: Synthesis of 4-(Aminomethyl)pyridin-3-amine via Catalytic Hydrogenation

This is the pivotal step of the synthesis, where both the nitro and nitrile groups are reduced simultaneously. The choice of catalyst and the presence of ammonia are critical for achieving high selectivity for the primary amines and preventing the formation of secondary amine byproducts from the nitrile reduction.[1][2] Raney® Nickel is an effective and robust catalyst for this transformation.[3][4][5]

Experimental Protocol:

-

Catalyst Preparation: In a suitable hydrogenation vessel, add Raney® Nickel (approx. 10-15% by weight of the substrate) as a slurry in ethanol.

-

Reaction Setup: Add a solution of 3-nitropyridine-4-carbonitrile (1.0 eq) in a 7N solution of ammonia in ethanol (ethanolic ammonia). The use of ethanolic ammonia is crucial to suppress the formation of secondary amines during nitrile reduction.[1]

-

Hydrogenation: Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to 50-60 psi.

-

Stir the mixture vigorously at room temperature (20-25 °C). The reaction is exothermic and may require initial cooling to maintain the temperature.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Workup: Once hydrogen uptake ceases, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst can be pyrophoric and should be kept wet with solvent during handling.

-

Wash the filter cake with additional ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield crude 4-(aminomethyl)pyridin-3-amine as an oil or low-melting solid.

Step 3: Formation of this compound

The final step involves the conversion of the diamine free base into its more stable and easily handled dihydrochloride salt.

Experimental Protocol:

-

Dissolve the crude 4-(aminomethyl)pyridin-3-amine from the previous step in a minimal amount of absolute ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of concentrated hydrochloric acid (2.2 eq) dropwise with stirring, or bubble anhydrous HCl gas through the solution.

-

A white precipitate of the dihydrochloride salt will form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold ethanol and then with diethyl ether.

-

Dry the product in a vacuum oven at 40-50 °C to yield this compound as a stable, white to off-white crystalline solid.

Quantitative Data Summary

The following table provides representative data for the described synthetic pathway. Yields are indicative and may vary based on reaction scale and optimization.

| Step | Reaction | Starting Material | Key Reagents | Typical Yield | Product Purity (Typical) |

| 1 | Cyanation | 4-Chloro-3-nitropyridine | NaCN, DMSO | 85-95% | >95% |

| 2 | Hydrogenation | 3-Nitropyridine-4-carbonitrile | H₂, Raney® Ni, NH₃/EtOH | 75-85% | >90% (crude) |

| 3 | Salt Formation | 4-(Aminomethyl)pyridin-3-amine | HCl, EtOH | 90-98% | >98% |

Scientific Integrity & Mechanistic Rationale

Causality in Experimental Choices

-

Choice of Cyanide Source (Step 1): Sodium cyanide is a cost-effective and highly reactive nucleophile for the SNAr reaction. DMSO is used as the solvent due to its aprotic polar nature, which enhances the nucleophilicity of the cyanide anion and readily dissolves the reactants.

-

Choice of Catalyst (Step 2): Raney® Nickel is a highly active heterogeneous catalyst for the hydrogenation of both nitro and nitrile groups.[4][6] It is often preferred over Palladium on Carbon (Pd/C) for nitrile reductions where primary amines are the desired product, especially when used in conjunction with ammonia.[7]

-

Role of Ammonia in Nitrile Reduction (Step 2): The hydrogenation of a nitrile proceeds through an imine intermediate. This imine can react with the primary amine product to form a secondary amine after further reduction. By conducting the reaction in a large excess of ammonia, the imine intermediate is more likely to react with ammonia, which, after elimination and further reduction, regenerates the primary amine, thus suppressing the formation of secondary amine byproducts.[1]

Reaction Mechanisms

Caption: Simplified mechanisms for key transformations.

The SNAr mechanism in Step 1 proceeds via the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The catalytic hydrogenation in Step 2 occurs on the surface of the metal catalyst, where hydrogen is adsorbed and sequentially added across the multiple bonds of the nitro and nitrile groups.[8]

Conclusion

The presented three-step synthesis provides a reliable and scalable route to this compound. The pathway is strategically designed around a highly efficient, one-pot simultaneous reduction of a dually functionalized pyridine intermediate. The detailed protocols and mechanistic rationale offer researchers a solid foundation for producing this valuable building block for applications in pharmaceutical and materials science.

References

-

Mitsuya, Y., et al. (2000). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. Synlett, 2000(10), 1469-1471. Available from: [Link]

-

American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. ACS National Historic Chemical Landmarks. Available from: [Link]

-

Wikipedia contributors. (2023). Raney nickel. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. Available from: [Link]

-

Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476-488. Available from: [Link]

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available from: [Link]

-

Organic Chemistry Portal. Nitro Reduction. Available from: [Link]

-

Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. Available from: [Link]

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.

Sources

- 1. pp.bme.hu [pp.bme.hu]

- 2. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 3. acs.org [acs.org]

- 4. Raney nickel - Wikipedia [en.wikipedia.org]

- 5. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Structural Analysis of 4-(aminomethyl)pyridin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the complete structural elucidation of 4-(aminomethyl)pyridin-3-amine Dihydrochloride. This document is designed for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the structural characterization of novel chemical entities. We will explore the application of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray crystallography. Beyond a simple recitation of procedures, this guide delves into the causality behind experimental choices, the interpretation of complex data, and the establishment of self-validating protocols to ensure scientific integrity. While specific experimental data for the title compound is not publicly available, this guide will leverage data from closely related analogs to illustrate the analytical principles and expected outcomes.

Introduction: The Significance of Structural Elucidation

4-(aminomethyl)pyridin-3-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The dihydrochloride salt form is often utilized to improve the solubility and stability of the parent compound. A thorough understanding of its three-dimensional structure is paramount for several reasons:

-

Structure-Activity Relationship (SAR) Studies: The precise arrangement of atoms dictates the molecule's interaction with biological targets.

-

Pharmacokinetic and Pharmacodynamic Profiling: The molecule's physical properties, influenced by its structure, affect its absorption, distribution, metabolism, and excretion (ADME).

-

Intellectual Property: A complete structural characterization is essential for patent protection.

-

Regulatory Compliance: Health authorities require unambiguous proof of structure for drug approval.

This guide will provide the technical framework for achieving this comprehensive structural verification.

Foundational Physicochemical Properties

A prerequisite to in-depth structural analysis is the determination of the compound's basic physicochemical properties.

| Property | Value | Source |

| IUPAC Name | 4-(aminomethyl)pyridin-3-amine;dihydrochloride | |

| CAS Number | 847666-49-3 | |

| Molecular Formula | C₆H₁₁Cl₂N₃ | |

| Molecular Weight | 196.07 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.

The "Why": Experimental Design for this compound

For a molecule like this compound, a suite of NMR experiments is necessary for unambiguous assignment. The dihydrochloride salt form implies that the three nitrogen atoms (the pyridine ring nitrogen, the 3-amino group, and the 4-aminomethyl group) will be protonated in a suitable solvent like D₂O or DMSO-d₆. This protonation will significantly impact the chemical shifts of nearby protons and carbons.

Experimental Workflow for NMR Analysis

Caption: A logical workflow for the comprehensive NMR analysis of a novel compound.

Predicted ¹H NMR Spectral Analysis

Due to the lack of a published spectrum for this compound, we can predict the expected signals based on the analysis of similar structures and the known effects of protonation and substituents on the pyridine ring. The protonation of the pyridine nitrogen will cause a significant downfield shift for the aromatic protons.

Expected ¹H NMR Signals (in D₂O):

-

Aromatic Protons (H-2, H-5, H-6): These will appear in the aromatic region, likely between δ 7.5 and 9.0 ppm. The electron-withdrawing effect of the protonated amino groups and the pyridine nitrogen will deshield these protons. H-2 and H-6 will likely be the most downfield.

-

Aminomethyl Protons (-CH₂NH₃⁺): This will be a singlet, expected to be in the range of δ 4.0-4.5 ppm, shifted downfield due to the adjacent protonated amino group.

-

Amine Protons (-NH₃⁺): In D₂O, these protons will exchange with the solvent and will likely not be observed. In a non-protic solvent like DMSO-d₆, they would appear as broad singlets.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton.

Expected ¹³C NMR Signals (in D₂O):

-

Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbons attached to the nitrogen atoms (C-3 and C-4) will have their chemical shifts significantly influenced by the amino and aminomethyl groups.

-

Aminomethyl Carbon (-CH₂NH₃⁺): A single signal is expected in the aliphatic region, likely around δ 40-50 ppm.

2D NMR for Unambiguous Assignments

-

COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace the connectivity of the pyridine ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, allowing for the definitive assignment of carbon signals based on their attached, already-assigned protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the placement of the substituents on the pyridine ring.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

The "Why": Choosing the Right Ionization Technique

For a polar, pre-charged molecule like this compound, soft ionization techniques are preferred to minimize fragmentation and clearly observe the molecular ion.

-

Electrospray Ionization (ESI): This is the ideal choice as the compound is already a salt and will readily form ions in solution. We would expect to see the [M+H]⁺ ion of the free base.

-

Electron Impact (EI): This is a high-energy technique that would cause extensive fragmentation, making it difficult to identify the molecular ion. However, the fragmentation pattern can provide valuable structural information.

Experimental Workflow for Mass Spectrometry Analysis

Caption: A systematic approach to mass spectrometry for structural confirmation.

Expected Mass Spectrum and Fragmentation

-

ESI-MS: In positive ion mode, the expected molecular ion would be that of the free base plus a proton, [C₆H₉N₃ + H]⁺, at m/z 124.08.

-

High-Resolution Mass Spectrometry (HRMS): This would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.

-

Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to fragmentation, we can gain further structural insights. Common fragmentation pathways for pyridine derivatives include the loss of small neutral molecules like HCN. For our target molecule, we might expect to see fragmentation corresponding to the loss of NH₃ from the aminomethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. It is a rapid and non-destructive technique.

The "Why": A Vibrational Fingerprint

The FT-IR spectrum serves as a "fingerprint" for a molecule, with characteristic absorption bands corresponding to specific bond vibrations. For this compound, we would look for vibrations associated with the amine groups, the aromatic ring, and C-H bonds.

Expected FT-IR Absorption Bands

The spectrum of the dihydrochloride salt will be significantly different from the free base, particularly in the N-H stretching region.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Ammonium) | 3200-2800 (broad) | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| N-H (Ammonium) | 1600-1500 | Bending |

| C=C, C=N (Aromatic Ring) | 1600-1450 | Stretching |

| C-N | 1350-1000 | Stretching |

The broadness of the N-H stretching bands is a key indicator of the presence of the ammonium salts.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR, MS, and FT-IR provide strong evidence for the structure, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.

The "Why": Absolute Structural Confirmation

This technique is the gold standard for structural determination. It provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

4-(aminomethyl)pyridin-3-amine Dihydrochloride mechanism of action

An In-depth Technical Guide Topic: 4-(aminomethyl)pyridin-3-amine Dihydrochloride Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a novel compound featuring a diaminopyridine core. While direct pharmacological data for this specific molecule is not present in the public domain, its structure is highly analogous to well-characterized aminopyridines such as 3,4-diaminopyridine (Amifampridine) and 4-aminopyridine. These molecules are established blockers of voltage-gated potassium (Kv) channels and are used clinically to treat neurological disorders like Lambert-Eaton myasthenic syndrome (LEMS).[1][2][3] This guide posits a primary mechanism of action for this compound based on this strong structural precedent. We will delineate this proposed mechanism—the blockade of Kv channels leading to enhanced neurotransmitter release—and provide a comprehensive, step-by-step experimental blueprint for its validation. This document is designed to serve as a strategic roadmap for researchers initiating an investigation into the pharmacology of this compound.

Part 1: The Proposed Core Mechanism of Action: Voltage-Gated Potassium Channel Antagonism

The central hypothesis for the mechanism of action of this compound is its function as an antagonist of voltage-gated potassium (Kv) channels. This mechanism is the foundation of the therapeutic effects of related aminopyridines.[3][4]

Voltage-gated potassium channels are integral membrane proteins critical for the repolarization phase of the action potential in excitable cells, such as neurons.[5] Following depolarization caused by the influx of Na+ ions, Kv channels open, allowing K+ ions to efflux from the cell. This process restores the negative resting membrane potential, terminating the action potential and preparing the neuron to fire again.[5][6]

We propose that this compound binds to and blocks the pore of these Kv channels. This blockade impedes the efflux of potassium ions, thereby delaying the repolarization of the neuronal membrane.[7][8] The direct consequence of this delayed repolarization is a broadening of the action potential duration.[4][9]

This prolongation is critical at the presynaptic nerve terminal. The depolarization of the action potential is the signal that opens voltage-gated calcium channels (VGCCs). By extending the duration of this depolarization, this compound effectively increases the time that VGCCs remain open.[2][10] This leads to a greater influx of Ca2+ into the presynaptic terminal. Calcium is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, a process that releases neurotransmitters into the synaptic cleft.[7] Therefore, the elevated intracellular Ca2+ concentration significantly enhances the exocytosis of neurotransmitter-containing vesicles.[4][11] In cholinergic neurons, this results in an increased release of acetylcholine (ACh) at the neuromuscular junction, which can overcome deficits in neurotransmission seen in diseases like LEMS.[1][12][13]

Caption: Proposed signaling pathway for this compound.

Part 2: An Experimental Blueprint for Mechanism Validation

To rigorously test this hypothesis, a multi-phased experimental approach is required. This blueprint provides the rationale and methodology for confirming the proposed mechanism of action. As a senior scientist, the logic is to move from direct target interaction to cellular function, ensuring each step validates the next.

Phase 1: Primary Target Engagement and Functional Activity

The initial and most critical step is to confirm that the compound directly interacts with and functionally modulates Kv channels.

Experimental Protocol 1A: In Vitro Kv Channel Electrophysiology

-

Expertise & Causality: This is the gold-standard functional assay. It provides definitive evidence of channel blockade and quantifies the compound's potency (IC50). A cell-based electrophysiology assay is chosen over a simple binding assay as it measures the direct functional consequence of target engagement.

-

Methodology:

-

Cell Line Selection: Utilize a human embryonic kidney (HEK293) cell line stably expressing a specific human Kv channel subtype of interest (e.g., Kv3.3 or Kv3.4, which are found at the neuromuscular junction).[11][14]

-

Patch-Clamp Configuration: Employ the whole-cell patch-clamp technique. This allows for precise control of the membrane potential and direct measurement of the ionic currents flowing through the channels.

-

Voltage Protocol: Hold the cell at a negative potential (e.g., -80 mV) where channels are closed. Apply a series of depolarizing voltage steps (e.g., to +40 mV) to elicit outward potassium currents.

-

Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound (e.g., from 10 nM to 100 µM).

-

Data Acquisition: At each concentration, measure the peak outward K+ current.

-

Analysis: Plot the percentage of current inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Trustworthiness (Self-Validation): The protocol must include a positive control (e.g., 3,4-diaminopyridine or 4-aminopyridine) to validate the assay's sensitivity and a vehicle control (the solution the compound is dissolved in) to rule out non-specific effects.

Caption: Experimental workflow for determining compound potency via patch-clamp.

Anticipated Data Summary:

| Channel Subtype | Test Compound IC50 (µM) | Positive Control (3,4-DAP) IC50 (µM) |

| hKv3.3 | Hypothetical Value | ~1.5[14] |

| hKv3.4 | Hypothetical Value | ~1.5[14] |

| hKv1.1 | Hypothetical Value | Literature Value |

| hKv1.2 | Hypothetical Value | Literature Value |

Phase 2: Cellular and Physiological Consequences

If Phase 1 confirms potent Kv channel blockade, the next logical step is to verify the downstream physiological effects predicted by the mechanism.

Experimental Protocol 2A: Action Potential Broadening Assay

-

Expertise & Causality: This experiment directly visualizes the key physiological consequence of Kv blockade. A voltage-sensitive dye provides a real-time readout of the membrane potential waveform in the relevant biological context of a nerve terminal.

-

Methodology:

-

Preparation: Utilize a neuromuscular junction (NMJ) preparation from a model organism (e.g., mouse) or a cultured neuronal system (e.g., dorsal root ganglion neurons).

-

Dye Loading: Load the preparation with a voltage-sensitive fluorescent dye (e.g., a BeRST-class dye).[9]

-

Stimulation & Imaging: Stimulate the nerve electrically to elicit action potentials and record the resulting fluorescence changes at the presynaptic terminal using high-speed microscopy. This provides the baseline action potential waveform.

-

Compound Application: Apply a physiologically relevant concentration of this compound (e.g., 3-5x its IC50 from Phase 1).

-

Data Acquisition: Repeat the stimulation and imaging protocol.

-

Analysis: Compare the action potential duration (e.g., width at 50% of peak amplitude) before and after compound application. A significant increase confirms action potential broadening.[14]

-

Experimental Protocol 2B: Presynaptic Calcium Influx Assay

-

Expertise & Causality: This protocol links the broadened action potential to the hypothesized increase in Ca2+ entry. It is essential for validating the mechanistic cascade.

-

Methodology:

-

Preparation: Use primary neuronal cultures or synaptosomes (isolated nerve terminals).

-

Dye Loading: Load the preparation with a fluorescent calcium indicator (e.g., Fluo-4 AM).

-

Stimulation: After establishing a baseline fluorescence, depolarize the terminals with a high-potassium solution to open VGCCs.

-

Compound Application: Pre-incubate the preparation with the test compound before stimulation.

-

Data Acquisition: Measure the peak fluorescence intensity, which is proportional to the intracellular calcium concentration.

-

Analysis: Compare the peak fluorescence in compound-treated samples versus vehicle-treated controls. An increased signal in the presence of the compound indicates enhanced calcium influx.

-

Phase 3: Target Selectivity and Off-Target Profiling

-

Expertise & Causality: A truly valuable therapeutic candidate must be selective. This phase is crucial for understanding the compound's broader pharmacology and predicting potential side effects. The choice of screening panels is informed by the known pharmacology of related aminopyridines.

-

Methodology:

-

Ion Channel Panel: Screen the compound against a panel of other key voltage-gated ion channels, particularly sodium (Nav) and calcium (Cav) channels, using automated patch-clamp systems. This will establish its selectivity for Kv channels.

-

Broad Ligand Profiling: Submit the compound to a comprehensive safety pharmacology screen (e.g., a CEREP panel) that tests for binding to a wide array of G-protein coupled receptors, kinases, and other enzymes.

-

Rationale for Specificity: 4-aminopyridine has known CNS side effects due to its ability to cross the blood-brain barrier, while 3,4-diaminopyridine is more peripherally restricted.[10][15][16] Understanding the selectivity profile and physicochemical properties of this compound will be critical in predicting its therapeutic window and potential applications.

-

Part 3: Data Interpretation and Forward-Looking Strategy

If the Hypothesis is Confirmed: Successful validation through the experimental blueprint—demonstrating potent and selective Kv channel blockade, action potential broadening, and enhanced neurotransmitter release—strongly supports the proposed mechanism. The next strategic steps would involve:

-

In Vivo Efficacy Models: Testing the compound in animal models of diseases characterized by impaired neuromuscular transmission, such as LEMS.[1][12] Key endpoints would include improvements in muscle strength and compound muscle action potential (CMAP) amplitudes.[1][13]

-

Pharmacokinetic and BBB Penetration Studies: Quantifying the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, determining its ability to cross the blood-brain barrier is critical. Low BBB penetration might suggest fewer CNS side effects (like seizures, which can occur with aminopyridines) and a profile more similar to 3,4-diaminopyridine.[2][15][16]

If the Hypothesis is Refuted: If the compound shows weak or no activity on Kv channels, alternative hypotheses must be considered. The diaminopyridine scaffold could interact with other targets. A data-driven approach using unbiased screening methods, such as phenotypic screening or chemoproteomics, would be necessary to identify the true molecular target.

Conclusion

While this compound is a novel chemical entity, its diaminopyridine core provides a strong, scientifically-grounded basis for proposing its mechanism of action. The hypothesis that it acts as a voltage-gated potassium channel blocker, thereby prolonging the presynaptic action potential and enhancing neurotransmitter release, is both plausible and testable. The multi-phased experimental blueprint detailed in this guide provides a rigorous and logical pathway for researchers to validate this mechanism, characterize the compound's pharmacological profile, and ultimately determine its potential as a therapeutic agent.

References

- McEvoy KM, Windebank AJ, Daube JR, Low PA. 3,4-Diaminopyridine in the Treatment of Lambert–Eaton Myasthenic Syndrome. N Engl J Med. [URL: https://www.nejm.org/doi/full/10.1056/NEJM198912073212303]

- PubChem. Amifampridine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Amifampridine]

- myaware. 3,4-Diaminopyridine (3,4-DAP). myaware. [URL: https://www.myaware.org/34-diaminopyridine-34-dap]

- Kirsch GE, Narahashi T. 3,4-diaminopyridine. A potent new potassium channel blocker. Biophys J. [URL: https://www.ncbi.nlm.nih.gov/pubmed/94151]

- Choquet D, Korn H. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. J Gen Physiol. [URL: https://rupress.org/jgp/article-abstract/100/6/1123/4303/Mechanism-of-4-aminopyridine-action-on-voltage?

- Strupp M, Kalla R, Dichgans M, et al. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. J Neurol. [URL: https://link.springer.com/article/10.1007/s00415-019-09437-z]

- McEvoy KM, Windebank AJ, Daube JR, Low PA. 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome. N Engl J Med. [URL: https://www.ncbi.nlm.nih.gov/pubmed/2552839]

- Taylor & Francis Online. 4 aminopyridine – Knowledge and References. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/14737175.2018.1542456]

- MedChemExpress. Amifampridine (3,4-Diaminopyridine). MedChemExpress. [URL: https://www.medchemexpress.com/amifampridine.html]

- Kirsch GE, Narahashi T. 3,4-diaminopyridine. A potent new potassium channel blocker. Biophys J. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1327393/]

- Hartung HP, Kieseier BC. Neuroprotective Properties of 4-Aminopyridine. Neurol Neuroimmunol Neuroinflamm. [URL: https://nn.neurology.org/content/8/2/e953]

- Keogh M, Sedehizadeh S, Maddison P. The use of aminopyridines in neurological disorders. J Neurol Neurosurg Psychiatry. [URL: https://jnnp.bmj.com/content/84/1/33]

- Ojala KS, Gage PW, Napper RM, et al. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. J Biol Chem. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7950007/]

- Chan CS, Chen H, Li M. The versatile Kv channels in the nervous system: actions beyond action potentials. Cell Calcium. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7103444/]

- Sanders DB, Guptill JT. 3,4-diaminopyridine for the treatment of Lambert–Eaton myasthenic syndrome. Expert Opin Orphan Drugs. [URL: https://www.tandfonline.com/doi/full/10.1517/21678707.2014.872322]

- Li Y, Liu H, Wang M, et al. Current insight into the role of voltage-gated potassiumion chann. J Cancer Metastasis Treat. [URL: https://jcmtjournal.com/article/view/3642]

- Rochelson B, Kwiecinski H, Blicharski J, et al. Kv3 voltage-gated potassium channels regulate neurotransmitter release from mouse motor nerve terminals. Eur J Neurosci. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/j.1460-9568.2004.03730.x]

- Mantegazza R, Meisel A. 3,4-Diaminopyridine (amifampridine) for the treatment of Lambert–Eaton myasthenic syndrome. Expert Rev Clin Immunol. [URL: https://www.tandfonline.com/doi/full/10.1586/1744666X.2014.877717]

- Ojala KS, Gage PW, Napper RM, et al. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. J Biol Chem. [URL: https://www.researchgate.net/figure/a-3-4-diaminopyridine-3-4-DAP-and-b-4-aminopyridine-4-AP-are-small-molecule_fig1_349704251]

- Khammy MK, Kim S, Bentzen BH, et al. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. Br J Pharmacol. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7438289/]

- Keogh M, Sedehizadeh S, Maddison P. Treatment for Lambert-Eaton myasthenic syndrome. Cochrane Database Syst Rev. [URL: https://www.cochranelibrary.com/cdsr/doi/10.1002/14651858.CD003279.pub3/full]

- Onesti E, Frasca V, Ceccanti M, et al. Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. Front Neurol. [URL: https://www.frontiersin.org/articles/10.3389/fneur.2022.951052/full]

- Tocris Bioscience. 4-Aminopyridine. Tocris Bioscience. [URL: https://www.tocris.com/products/4-aminopyridine_0940]

- Miller RD, Rupp SM, Fisher DM. 4-aminopyridine--a review. Anesthesiology. [URL: https://pubs.asahq.org/anesthesiology/article-abstract/57/5/416/32770/4-Aminopyridine-A-Review]

- Choveau FS, Pardo LA, Stühmer W, et al. Mechanisms of Activation of Voltage-Gated Potassium Channels. Acta Naturae. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5543711/]

- Theoretical and Computational Biophysics Group. Voltage-Gated K+ Channels. University of Illinois Urbana-Champaign. [URL: https://www.ks.uiuc.edu/Research/kv/]

Sources